molecular formula C12H7Br3 B053846 3,4,5-Tribromobiphenyl CAS No. 115245-08-4

3,4,5-Tribromobiphenyl

Cat. No.: B053846
CAS No.: 115245-08-4
M. Wt: 390.9 g/mol
InChI Key: GHSQRJGOIOSWQL-UHFFFAOYSA-N
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Description

3,4,5-Tribromobiphenyl, also known as PBB-38, is a high-purity congener of the polybrominated biphenyl (PBB) family, provided as a reliable reference standard for advanced scientific research. This compound is primarily utilized in environmental fate studies, toxicological investigations, and metabolic research. Research Applications: • Environmental Research: Used to study the transformation and degradation pathways of brominated flame retardants in the environment. Research into photodegradation, a key process for these compounds, investigates debromination sequences to understand their persistence and ecological impact . • Toxicological Studies: Serves as a model compound for investigating the health effects and biological mechanisms of PBBs. Studies on structurally similar PBBs have shown they can act as potent inducers of liver microsomal drug-metabolizing enzymes, such as aryl hydrocarbon hydroxylase (AHH), which is a marker for 3-methylcholanthrene (MC)-type activity . This enzyme induction is often correlated with toxic outcomes, including thymic atrophy and other systemic effects . • Metabolic Pathway Investigation: Provides a substrate for exploring the in vitro and in vivo metabolism of halogenated aromatic compounds by cytochrome P450 enzymes, helping to elucidate metabolic activation and detoxification pathways . Handling and Safety: This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic purposes, or for any form of human or animal consumption. Polybrominated biphenyls have been associated with various adverse health effects in animal studies, including potential endocrine disruption, immunotoxicity, and carcinogenicity . Researchers must consult the Safety Data Sheet (SDS) and adhere to all appropriate laboratory safety protocols when handling this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3-tribromo-5-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Br3/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHSQRJGOIOSWQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=C2)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Br3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40921664
Record name 3,4,5-Tribromo-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40921664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115245-08-4
Record name 3,4,5-Tribromobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115245084
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4,5-Tribromo-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40921664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4,5-TRIBROMOBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6070ZMQ9A7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Synthetic Methodologies and Chemical Derivatization of 3,4,5 Tribromobiphenyl

Synthesis of 3,4,5-Tribromobiphenyl as a Precursor in Polymer Chemistry

While the direct use of this compound in polymer synthesis is not extensively documented in the reviewed literature, its isomer, 3,4',5-tribromobiphenyl (B1596009) , serves as a well-documented and illustrative precursor for creating advanced polymer networks. The methodologies applied to this isomer, particularly in forming porous polymers for gas capture, demonstrate the synthetic potential inherent to the tribromobiphenyl framework. These techniques primarily rely on modern cross-coupling reactions to build extended, rigid, and porous structures.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, enabling the construction of complex aromatic structures from haloarene building blocks. Reactions such as the Suzuki and Sonogashira-Hagihara couplings are frequently employed to polymerize monomers like tribromobiphenyls.

In a notable example of this strategy, the isomer 3,4',5-tribromobiphenyl has been used to synthesize novel biphenylene-based conjugated microporous polymers (CMPs). researchgate.net These syntheses involve reacting the tribromo-monomer with various linker molecules. For instance:

Suzuki Coupling: Reacting 3,4',5-tribromobiphenyl with di-boronic acids or esters, such as 1,4-phenylenediboronic acid, in the presence of a palladium catalyst like bis(benzonitrile)palladium(II) chloride (Pd(PhCN)₂Cl₂) and a base (e.g., potassium carbonate), yields a highly cross-linked, porous aromatic framework. rsc.org

Sonogashira-Hagihara Coupling: This reaction involves coupling the tribromo-monomer with a di-alkyne, which also results in a rigid, conjugated polymer network. researchgate.netacs.org

These reactions leverage the multiple bromine atoms on the biphenyl (B1667301) core as reactive handles to build out a three-dimensional polymer structure. The resulting materials are characterized by their high thermal stability and permanent porosity.

A primary application for the polymers derived from tribromobiphenyl precursors is in the field of carbon capture. The inherent microporosity and high surface area of CMPs make them excellent candidates for adsorbing gases like carbon dioxide (CO₂).

Research on polymers synthesized from the isomer 3,4',5-tribromobiphenyl highlights this potential. A series of CMPs, designated CMP-LS1, CMP-LS2, and CMP-LS3, were synthesized via palladium-catalyzed cross-coupling reactions. researchgate.netacs.org Nitrogen adsorption studies confirmed their porous nature, and their performance in CO₂ capture was evaluated. researchgate.net CMP-LS2, in particular, demonstrated a significant CO₂ adsorption capacity, showcasing the effectiveness of this molecular design. researchgate.netacs.org The properties of these polymers underscore their potential utility in environmental applications for mitigating greenhouse gas emissions. researchgate.net

Properties of Conjugated Microporous Polymers (CMPs) Synthesized from 3,4',5-Tribromobiphenyl researchgate.netacs.org
PolymerBET Surface Area (m²/g)CO₂ Adsorption Capacity (cm³/g at 273 K/1 bar)CO₂/N₂ Selectivity (at 273 K/1 bar)
CMP-LS1493Not specifiedNot specified
CMP-LS2157687.427.9
CMP-LS3643Not specifiedNot specified

Methodological Advances in the Synthesis of Pure Tribromobiphenyl Congeners for Reference Standards

Beyond polymer science, the synthesis of individual, high-purity PBB congeners is a critical prerequisite for advancements in analytical chemistry, environmental monitoring, and toxicological research. inchem.orgwho.int The complexity of commercial PBB mixtures, which can contain numerous isomers, necessitates the availability of pure reference standards for accurate identification and quantification.

Several routes for the unambiguous synthesis of specific PBB congeners have been developed over the years. inchem.orgwho.int These methods are designed to control the regioselectivity of the bromination and coupling steps to yield a single, well-characterized isomer, avoiding the co-production of other congeners. The synthesis of pure This compound (also known as PBB-38) has been achieved, allowing for its use as a certified reference material in analytical laboratories. hpst.czapexchemicals.co.th

Specialized chemical suppliers offer this compound in solution, typically at a certified concentration, for use in residue analysis and other environmental testing protocols. hpst.czapexchemicals.co.thchiron.nokanto.co.jp The availability of these standards from accredited producers underscores the importance of methodological precision in their synthesis to ensure high purity (>98%) and structural confirmation, often verified through techniques like NMR and mass spectrometry. kanto.co.jp

Environmental Fate and Transformation Pathways of Polybrominated Biphenyls, with Relevance to Tribromobiphenyls

Photodegradation Mechanisms of Polybrominated Biphenyls

Photochemical reactions, particularly photolysis, are considered a primary degradation pathway for PBBs in the environment. nih.govcdc.gov Exposure to ultraviolet (UV) radiation can break the carbon-bromine (C-Br) bonds, leading to the formation of lesser-brominated, and sometimes more toxic, congeners. inchem.orgwho.int

The principal mechanism of PBB photodegradation is reductive debromination, where a bromine atom is removed from the biphenyl (B1667301) structure and replaced with a hydrogen atom, typically from a proton-donating solvent. cdc.gov This process generally leads to the stepwise removal of bromine atoms, transforming highly brominated congeners into lower-brominated ones. who.int For example, laboratory studies on the commercial PBB mixture FireMaster BP-6, which is primarily composed of 2,2',4,4',5,5'-hexabromobiphenyl (B1200347) (PBB-153), showed that irradiation produced mainly pentabromobiphenyls and tetrabromobiphenyls. cdc.gov

The position of the bromine atom on the biphenyl rings significantly influences the order of removal during photolysis. Studies on PBB-153, where bromine atoms are located at the ortho-, meta-, and para-positions, indicate that the debromination sequence is ortho, followed by meta, and then para. nih.govmdpi.com However, this order can change depending on the specific congener. For PBB-29, which has bromine atoms on only one of the biphenyl rings (at the 2-, 4-, and 5-positions), the preferential order of removal under UV light is para, then ortho, and finally meta. nih.gov This suggests that the photolytic debromination order is altered when both benzene (B151609) rings are substituted with bromine. nih.gov While early studies suggested photolysis in aqueous solutions might lead to photohydroxylation and the formation of phenols, subsequent research on congeners like 2,4-dibromobiphenyl (B167046) showed that debromination is the major reaction pathway. cdc.govcdc.gov

Computational chemistry, using methods like Density Functional Theory (DFT), provides insight into the mechanisms of photodebromination by calculating the energy barriers required to cleave C-Br bonds at different positions. mdpi.com A lower energy barrier indicates that a reaction is more likely to occur. nih.govmdpi.com

Calculations for the PBB-153 molecule have been used to deduce the photodegradation pathways. nih.govmdpi.com These theoretical studies support the experimentally observed debromination sequence, showing that the ortho-position bromine atoms have the lowest energy barrier for removal, making them the most susceptible to photolysis. nih.govresearchgate.net

The table below presents the calculated energy barriers for the sequential photodebromination of PBB-153. A lower value in "a.u." (atomic units) signifies a lower energy requirement for the reaction to proceed.

Debromination StepDebromination Site(s)Energy Barrier (a.u.)Resulting Product
First Debrominationortho (2-)0.001PBB-118
First Debrominationpara (4-)0.027-
First Debrominationmeta (5-)0.027-
Second Debromination (from PBB-77)meta (5'-)-PBB-37
Third Debromination (from PBB-37)para (4'-)-PBB-12

Data sourced from a computational study on PBB-153 photodegradation pathways. researchgate.net The pathway proceeds through the formation of PBB-77 after initial ortho-debrominations.

These computational models are crucial for predicting the environmental fate of various PBB congeners and understanding the formation of their transformation products. nih.govresearchgate.net

Microbial Degradation and Bioremediation Potential of PBBs

Under certain environmental conditions, microorganisms can degrade PBBs, offering a potential route for bioremediation. nih.govresearchgate.net This process is highly dependent on the specific microbial communities present and the environmental conditions, such as the availability of oxygen. researchgate.net

In anaerobic (oxygen-free) environments, such as contaminated sediments, certain microorganisms can use PBBs in a process called reductive debromination. nih.govasm.org This biological process involves the removal of bromine atoms, which is analogous to the chemical process of photolysis but driven by microbial metabolism. nih.gov Bacteria capable of this process include species from genera such as Dehalococcoides, Dehalogenimonas, and Dehalobacter. researchgate.net

Studies using anaerobic microorganisms from sediments have demonstrated the ability to debrominate the commercial PBB mixture Firemaster. nih.gov For instance, microorganisms from PBB-contaminated Pine River sediment were able to remove meta- and para-bromines from 2,4,5,2′,4′,5′-hexabromobiphenyl, the main component of the mixture. asm.orgnih.gov The process leads to the formation of lesser-brominated congeners. For example, the microbial reduction of PBB-153 was found to produce tetrabromobiphenyls like PBB-47, PBB-49, and PBB-52. mdpi.com These tetrabromobiphenyls can be further debrominated to tribromobiphenyls, such as PBB-17 and PBB-18, and subsequently to dibromobiphenyls. mdpi.com

The position of bromine atoms on the biphenyl structure has a marked influence on the rate and pathway of microbial degradation, and the observed preference is often opposite to that of photodegradation. nih.gov Anaerobic microorganisms preferentially remove bromine atoms from the meta- and para-positions over the ortho-positions. nih.govmdpi.comnih.gov This preference is attributed to lower steric hindrance at the meta- and para-positions, making them more accessible to microbial enzymes. nih.govmdpi.com

Research comparing different PBB congeners in anaerobic sediment microcosms confirmed this reactivity order: flanked meta ≈ flanked para ≈ unflanked para > unflanked meta > ortho bromines. asm.org This selective debromination means that as degradation proceeds, the resulting PBB congeners tend to be those with remaining ortho-bromines. mdpi.com For example, the transformation of PBB-17 and PBB-18, both tribromobiphenyls, primarily yields PBB-4, a dibromobiphenyl substituted at the ortho-positions of both rings. nih.gov

Combustion Oxidation Products and Associated Environmental Risks

The combustion or incineration of products containing PBBs as flame retardants can lead to the formation of highly toxic byproducts. nih.gov Uncontrolled burning of waste containing these chemicals is a significant pathway for their release into the environment. nih.gov The combustion of PBBs can form polybrominated dibenzofurans (PBDFs), which are known to pose a more severe risk to environmental and human health than the parent PBB compounds. nih.govmdpi.com

Computational and toxicological models have been used to evaluate the risks associated with these transformation products. nih.govresearchgate.net The results indicate that the combustion oxidation products of PBBs generally exhibit higher potential for ecological and human health risks compared to products from other transformation pathways like photodegradation or microbial degradation. nih.govnih.gov For instance, PBDFs have been shown to have a high probability of causing skin irritation. nih.govresearchgate.net Furthermore, analysis of the transformation products of PBBs and their substitutes shows they can present significant toxicity risks, including potential carcinogenicity, mutagenicity, and developmental toxicity. nih.govnih.govresearchgate.net Among these, developmental toxicity was identified as a theoretically significant risk. nih.gov

Characterization of Environmental Transformation Products and Their Unique Profiles

The composition of polybrominated biphenyl (PBB) mixtures found in the environment often differs significantly from that of the commercial products originally released. nih.gov These differences arise from various transformation processes, including photodegradation, microbial action, and metabolism, which alter the parent compounds and create unique environmental congener profiles. nih.govinchem.org The characterization of these transformation products is crucial for understanding the ultimate fate and persistence of PBBs in the environment.

Research has identified several key transformation products and pathways:

Lower Brominated Biphenyls: A primary result of PBB transformation is the formation of less-brominated congeners through reductive debromination. inchem.orgcdc.gov This process involves the removal of bromine atoms from the biphenyl structure. For instance, studies on the commercial mixture FireMaster BP-6 have shown that photolytic degradation leads to the formation of pentabromobiphenyls and tetrabromobiphenyls. cdc.gov Soil samples from former PBB manufacturing sites also show a different congener composition compared to the original mixtures, indicating partial degradation over time. inchem.org

Hydroxylated and Methoxylated Metabolites: In addition to debromination, PBBs can undergo metabolic transformations in organisms. Small amounts of hydroxylated PBBs (OH-PBBs) have been detected as metabolic products in animals. inchem.org Furthermore, polybrominated dimethoxybiphenyls (PBDMBs), which are structurally related to hydroxylated PBBs, have been identified in marine mammals. nih.gov These compounds may represent either new natural products or transformation products of other brominated compounds. nih.gov

The specific transformation pathway heavily influences the resulting product profile. Photodegradation and microbial degradation, two of the main environmental transformation routes, exhibit distinct selectivities for bromine removal.

Photodegradation Profiles: Photolysis, driven by ultraviolet (UV) radiation, is a significant degradation pathway for PBBs. nih.gov This process preferentially cleaves carbon-bromine bonds at the ortho positions of the biphenyl rings. nih.govacs.org The energy required for this cleavage is lower for ortho-bromines compared to those at meta or para positions. nih.gov This results in a unique profile of transformation products enriched with congeners that have lost their ortho-bromines. nih.govacs.org

Microbial Degradation Profiles: In contrast, microbial reductive debromination, which often occurs in anaerobic environments like sediments, shows the opposite positional preference. nih.govnih.gov Microorganisms tend to remove bromine atoms from the meta and para positions. nih.govnih.govmdpi.com This creates a distinct product profile that differs from both the parent mixture and the products of photodegradation. For example, analysis of sediments has revealed PBB congeners consistent with the selective removal of meta and para bromines. nih.gov Studies have extrapolated that tribromobiphenyls like PBB-17 and PBB-18 can be formed through the microbial debromination of tetrabromobiphenyls (PBB-47, PBB-49, PBB-52). mdpi.com

The study of these unique profiles in different environmental matrices, such as sediment and biota, provides insight into the dominant degradation processes occurring in those specific ecosystems. For example, the congener pattern in Baltic cod liver was found to be inconsistent with technical PBB products, with the data suggesting the residues originated from the reductive debromination of higher brominated congeners. nih.gov

Detailed Research Findings

Detailed laboratory and field studies have helped to characterize specific transformation products. The photocatalytic degradation of 2,4,5-tribromobiphenyl (B50784) (PBB-29) has been shown to proceed via reductive debromination when in a proton-donating solvent like methanol (B129727), whereas oxidation processes become significant when the reaction occurs in water. rsc.org The specific debromination pathways and products can also be influenced by the type of catalyst present in the system. rsc.org

The following data table summarizes key research findings on the transformation of PBBs, highlighting the formation of specific products, including tribromobiphenyls.

Transformation TypeParent Compound(s)Key Transformation Product(s)Research Context
PhotodegradationFireMaster BP-6 (Hexabromobiphenyl mixture)Pentabromobiphenyls, TetrabromobiphenylsIrradiation in methanol solution. cdc.gov
Photocatalytic Degradation2,4,5-Tribromobiphenyl (PBB-29)Lower brominated biphenylsDegradation using Pd/TiO2 and Ag/TiO2 catalysts, showing different debromination pathways. rsc.org
Microbial Reductive Debromination (Extrapolated Pathway)PBB-47 (2,2',4,4'-Tetrabromobiphenyl), PBB-49 (2,2',4,5'-Tetrabromobiphenyl)PBB-17 (2,3',4-Tribromobiphenyl)Pathway deduced from microbial preference for meta- and para-debromination. mdpi.com
Microbial Reductive Debromination (Extrapolated Pathway)PBB-49 (2,2',4,5'-Tetrabromobiphenyl), PBB-52 (2,2',5,5'-Tetrabromobiphenyl)PBB-18 (2,3',5-Tribromobiphenyl)Pathway deduced from microbial preference for meta- and para-debromination. mdpi.com
Anaerobic TransformationTechnical Octabromobiphenyl (TOBB)PBB 155 (2,2',4,4',6,6'-Hexabromobiphenyl) and other lower brominated congenersIncubation with super-reduced cyanocobalamine, mimicking anaerobic environmental conditions. nih.gov
Metabolism (in vivo)PBBsHydroxy-derivatives (OH-PBBs), Partially debrominated PBBsMetabolites detected in animals. inchem.org

Bioaccumulation and Biotransformation Mechanisms of Polybrominated Biphenyls, Informing Tribromobiphenyl Congener Behavior

Bioaccumulation Potential in Aquatic and Terrestrial Organisms

Due to their lipophilic (fat-loving) nature, PBBs, including tribromobiphenyls, have a strong tendency to accumulate in the fatty tissues of living organisms. nih.gov This process, known as bioaccumulation, can lead to increasing concentrations of these compounds in organisms at higher levels of the food chain.

The bioaccumulation potential of a chemical is often indicated by its Bioconcentration Factor (BCF), which compares the concentration of the chemical in an organism to its concentration in the surrounding environment. A BCF value between 2000 and 5000 suggests a potential for bioaccumulation, while a value greater than 5000 indicates that the compound is likely to bioaccumulate within the food web. nih.gov

In aquatic environments, PBBs can accumulate in various organisms. Studies on polybrominated diphenyl ethers (PBDEs), a related class of compounds, have shown that congeners like BDE-209, BDE-153, and BDE-47 are major congeners found in aquatic life. nih.gov The bioaccumulation of PBBs in terrestrial organisms is also a concern, primarily through the consumption of contaminated food sources. A significant historical example of this was the contamination of livestock feed with a commercial PBB mixture, FireMaster FF-1, in Michigan in the 1970s. cdc.gov This incident led to the widespread accumulation of PBBs in cattle and subsequently in the human population that consumed contaminated meat and dairy products. cdc.gov

Uptake, Distribution, and Retention in Biological Systems

PBBs can be absorbed into the body through various routes, including ingestion, inhalation, and skin contact. nih.gov Once absorbed, their lipophilic nature dictates their distribution and retention. They are readily distributed to and stored in lipid-rich tissues such as adipose (fat) tissue, the liver, skin, and breast milk. nih.gov

The pattern of bromine substitution on the biphenyl (B1667301) rings influences the retention of PBB congeners. Highly brominated congeners are more resistant to metabolic breakdown and tend to be retained in the body for longer periods or are excreted unchanged in the feces. nih.gov Conversely, PBBs with a lower bromine content are more susceptible to metabolism, leading to their transformation into more water-soluble forms that can be eliminated, primarily in the urine. nih.gov

Studies in guinea pigs have demonstrated the distribution of PBBs. Following a single oral dose of Firemaster FF-1, the hexabromobiphenyl (HBB) isomer 2,4,5,2',4',5'-HBB was found in maternal and fetal adipose tissue and fetal liver. nih.gov Lower levels were detected in the kidney and lungs of both mothers and offspring. nih.gov The biological half-life of this HBB isomer in the tissues of both dams and pups was estimated to be approximately 22 days, indicating a significant retention period. nih.gov

Hepatic Microsomal Metabolism and Cytochrome P-450 Dependence

The metabolism of PBBs primarily occurs in the liver, specifically within the microsomes, which are fragments of the endoplasmic reticulum. This process is heavily dependent on a superfamily of enzymes known as cytochrome P-450 (CYP). nih.govnih.gov These enzymes play a crucial role in the detoxification of foreign compounds (xenobiotics) by catalyzing their conversion into more water-soluble metabolites that can be more easily excreted from the body. nih.govyoutube.com

The metabolism of PBBs is a Phase I reaction, typically involving oxidation, reduction, or hydrolysis. nih.gov The cytochrome P-450 system facilitates the addition of an oxygen atom to the PBB molecule, a key step in increasing its polarity. nih.govnih.gov This metabolic process is indicated by its dependence on NADPH and molecular oxygen, and it can be inhibited by substances like SKF 525-A and metyrapone. nih.gov

Different isozymes of cytochrome P-450 exhibit varying specificities for metabolizing different PBB congeners. The induction of specific CYP isozymes can significantly alter the rate and profile of PBB metabolism. For example, pretreatment of rats with phenobarbital (B1680315) or 3-methylcholanthrene, known inducers of different CYP isozymes, alters the metabolism of various biphenyl compounds. nih.govepa.gov

Research has identified several key CYP isozymes involved in the metabolism of xenobiotics, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4, which are responsible for the metabolism of a vast majority of drugs. nih.gov In the context of PBBs and related compounds, studies have shown the involvement of isozymes such as CYP3A4 and CYP2B6 in the metabolism of certain chemicals. nih.govresearchgate.net The induction of specific isozymes, like CYP4A1, has been observed in neonatal rats following lactational exposure to certain polychlorinated biphenyls (PCBs), a structurally similar class of compounds. nih.gov

The rate at which PBB congeners are metabolized is significantly influenced by the number and position of bromine atoms on the biphenyl rings. nih.gov PBBs with fewer bromine atoms are generally metabolized more readily than their more highly brominated counterparts. nih.gov

The position of the bromine atoms also plays a critical role. For instance, the metabolism of monochlorobiphenyls, which can serve as a model for PBBs, is affected by the chlorine position. nih.gov The presence of bromine atoms in the ortho positions (2, 2', 6, and 6') can force the two phenyl rings to adopt a non-planar configuration, which may affect how the molecule interacts with the active site of metabolic enzymes. iarc.fr PBBs with fewer ortho substitutions tend to be more planar, which can influence their metabolic fate. iarc.fr

A primary outcome of the cytochrome P-450-mediated metabolism of PBBs is the formation of hydroxylated metabolites. nih.gov This process involves the addition of a hydroxyl (-OH) group to the biphenyl structure, which increases the compound's polarity and facilitates its excretion. For example, the metabolism of 4,4'-Dibromobiphenyl in pigs yields hydroxylated metabolites such as 4,4'-dibromo-3-biphenylol and 3,4'-dibromo-4-biphenylol. cdc.gov

In addition to hydroxylation, methoxylated metabolites can also be formed. cdc.govresearchgate.net This involves the addition of a methoxy (B1213986) (-OCH3) group. For instance, the metabolism of 4,4'-Dibromobiphenyl can produce 4'-bromo-3-methoxy-4-biphenylol. cdc.gov The formation of these hydroxylated and methoxylated derivatives is a key step in the biotransformation and detoxification of PBBs. cdc.gov

Maternal Transfer of PBBs through Transplacental and Lactational Routes

Due to their lipophilicity, PBBs can be transferred from a mother to her offspring during pregnancy and lactation. nih.gov

Transplacental Transfer: PBBs can cross the placental barrier, exposing the developing fetus. Studies in guinea pigs have shown that following maternal exposure, PBBs can be found in fetal tissues, including the liver and adipose tissue. nih.gov

Lactational Transfer: Breast milk, with its high lipid content, is a significant route for the transfer of PBBs from mother to infant. nih.gov Levels of the 2,4,5,2',4',5'-hexabromobiphenyl isomer in the breast milk of guinea pigs were found to be substantial two days after a single oral dose. nih.gov This lactational transfer can lead to the induction of hepatic microsomal mono-oxygenases in the suckling pups, indicating that the transferred PBBs are metabolically active in the offspring. nih.gov The ability of PBBs and related compounds to be transferred via lactation highlights the potential for these persistent chemicals to impact the health of subsequent generations. nih.gov

Persistence of PBB Congeners in Biological Compartments

The persistence of PBB congeners in biological systems is a key aspect of their toxicology. Due to their lipophilic nature, PBBs are readily absorbed by animals and tend to accumulate in fatty tissues. inchem.org

Bioaccumulation: Once absorbed, PBBs are distributed and stored in lipid-rich compartments such as adipose tissue, the liver, and breast milk. inchem.org The degree of bioaccumulation can depend on the level and duration of exposure. inchem.org

Congener-Specific Persistence: The persistence of individual PBB congeners can vary. Studies have shown that the bioaccumulation potential may increase with the degree of bromination up to a certain point (e.g., tetrabromobiphenyls). inchem.org However, very highly brominated congeners may be less readily absorbed.

Ecotoxicological Investigations of Polybrominated Biphenyls and Tribromobiphenyl Congeners

Adverse Ecological Effects on Wildlife and Aquatic Biota

The release of PBBs into the environment poses a significant threat to wildlife and aquatic ecosystems. The congener 3,4,5-Tribromobiphenyl is classified as very toxic to aquatic life, with long-lasting effects. nih.gov This high toxicity is a concern for organisms living in contaminated waters and sediments.

The adverse effects observed in wildlife exposed to PBBs are varied and severe. They include impacts on the nervous and immune systems, as well as on the liver, kidneys, and thyroid gland. nih.gov Disruption of thyroid hormone homeostasis is a critical effect, as these hormones are essential for numerous developmental and metabolic processes in animals. mdpi.com

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound has been assigned specific hazard statements related to its environmental impact.

Table 1: GHS Environmental Hazard Statements for this compound

Hazard Code Hazard Statement Classification
H400 Very toxic to aquatic life Hazardous to the aquatic environment, acute hazard nih.gov
H410 Very toxic to aquatic life with long lasting effects Hazardous to the aquatic environment, long-term hazard nih.gov

This interactive table is based on data from company notifications to the ECHA C&L Inventory and other safety data sources.

Assessment of Ecological Risk for PBBs and Their Transformation Products

The ecological risk of PBBs extends beyond the parent compounds to include their various transformation products. PBBs can be altered in the environment through processes like photodegradation (breakdown by light), microbial degradation, and combustion oxidation. nih.gov These processes can lead to the formation of other hazardous substances, such as lower-brominated PBBs and polybrominated dibenzofurans (PBDFs). mdpi.comnih.gov

Research indicates that the transformation of PBBs does not necessarily lead to detoxification. In some cases, the resulting products exhibit significant or even increased toxicity risks. mdpi.comresearchgate.net

Photodegradation: The breakdown of higher-brominated PBBs by sunlight can produce lower-brominated congeners. Studies suggest that these lower-brominated biphenyls can exhibit higher human carcinogenic risk. mdpi.com

Microbial Degradation: Under anaerobic conditions, microorganisms can reductively debrominate PBBs. For example, the highly brominated PBB-153 can be degraded into tetrabromobiphenyls and subsequently into tribromobiphenyl congeners like PBB-17 and PBB-18. mdpi.comnih.gov

Combustion Oxidation: The incomplete combustion of materials containing PBBs can produce polybrominated dibenzofurans (PBDFs), which are known to be highly toxic. mdpi.com Modeling studies show that combustion oxidation products of PBBs generally exhibit higher potential ecological and human health risks compared to other transformation products. nih.govresearchgate.net

Table 2: Ecological Risk Overview of PBBs and Their Transformation Products

Transformation Process Key Products Associated Ecological Risk
Photodegradation Lower-brominated PBBs Potential for increased carcinogenic risk. mdpi.com
Microbial Degradation Tetrabromobiphenyls, Tribromobiphenyls Formation of other persistent and potentially toxic congeners. nih.gov
Combustion Oxidation Polybrominated Dibenzofurans (PBDFs) High potential ecological and health risks; strong skin irritation potential. mdpi.comnih.gov

This interactive table summarizes findings on the transformation of PBBs in the environment.

Impact on Ecosystem Health and Biological Processes

The persistence and bioaccumulative nature of PBBs, including this compound, lead to long-term impacts on ecosystem health and fundamental biological processes. Their presence in the environment disrupts the delicate balance of ecosystems.

PBBs are known endocrine disruptors, interfering with the hormone systems of organisms. mdpi.com Experimental evidence shows that PBBs disrupt thyroid hormone homeostasis, which can adversely affect neurodevelopmental processes and immune functions in wildlife. mdpi.com For example, studies on the effects of PBBs on offspring have shown developmental effects, highlighting the risk to reproduction and population stability of affected species. mdpi.com

The accumulation of these compounds in the food web poses a threat of secondary poisoning to predators. As PBBs move up the food chain, their concentration increases, placing top predators at high risk for toxic effects, including reproductive failure and immune suppression.

Furthermore, the transformation products of PBBs can also interfere with biological processes. Hydroxylated PBBs (OH-PBBs), which are metabolites of PBBs, can also be toxic. mdpi.com The continuous cycle of PBBs and their byproducts in the environment creates a persistent stressor on ecosystem health, affecting biodiversity and the proper functioning of natural systems.

Table 3: Key Impacts of PBBs on Biological Processes

Biological Process Description of Impact Reference
Endocrine System Disruption of thyroid hormone homeostasis. mdpi.com
Development Adverse effects on neurodevelopmental processes. Potential for developmental toxicity. mdpi.comnih.gov
Immune Function Negative impacts on the immune system. nih.gov

This interactive table outlines the significant impacts of PBBs on key biological functions in organisms.

Human Health Implications and Mechanistic Toxicology of Polybrominated Biphenyls and 3,4,5 Tribromobiphenyl

General Health Risks Associated with Polybrominated Biphenyl (B1667301) Exposure

Exposure to PBBs has been linked to a variety of adverse health outcomes, primarily documented following a major contamination incident in Michigan in the 1970s. Residents who consumed contaminated food products reported a range of symptoms, including nausea, abdominal pain, loss of appetite, joint pain, fatigue, and weakness. nih.govnih.govtandfonline.com While a direct causal link for these general symptoms was difficult to establish, there was stronger evidence for certain dermatological effects. nih.gov

Skin problems, such as acne and hair loss, were observed in some individuals who consumed contaminated food. nih.gov Similar skin disorders were also reported in chemical factory workers exposed to PBBs through inhalation and dermal contact. nih.govnih.gov Long-term follow-up studies of exposed populations have suggested potential links to other chronic conditions. These include altered liver and thyroid function, impacts on the menstrual cycle, and an increased risk for certain types of cancer. nih.gov Furthermore, research indicates that PBBs can be transferred from mother to child in utero and through breastfeeding, leading to potential multigenerational health impacts. nih.gov

Animal studies have corroborated many of these findings, demonstrating effects on the liver, kidneys, and thyroid glands following oral exposure to PBB mixtures. nih.gov Body weight loss is another common finding in animal studies. nih.gov The International Agency for Research on Cancer (IARC) has classified PBBs as "possibly carcinogenic to humans" (Group 2B), and the U.S. National Toxicology Program (NTP) has concluded that PBBs are "reasonably anticipated to be human carcinogens," based on sufficient evidence from animal studies. nih.govnih.gov

Reported Health Issues in Humans Following PBB Exposure
Health Issue CategorySpecific Symptoms/Conditions ReportedStrength of EvidenceSource
General/ConstitutionalNausea, abdominal pain, loss of appetite, joint pain, fatigue, weaknessSuggestive, but not definitively established nih.govnih.govtandfonline.com
DermatologicalAcne, hair loss, rashes, skin darkening/thickeningStronger evidence from human exposure incidents nih.govnih.govnih.gov
EndocrineAltered thyroid function, impacts on menstrual cycleEvidence from long-term studies nih.gov
Hepatic (Liver)Altered liver functionEvidence from long-term studies nih.gov
CarcinogenicIncreased risk of digestive, breast, and lymphoma cancersSuggestive relationships from long-term epidemiological studies nih.govnih.gov

Comparative Toxicological Assessment of PBB Congeners and Their Transformation Products

The toxicity of PBBs is not uniform across all 209 possible congeners. nih.govcdc.gov The specific arrangement of bromine atoms on the biphenyl structure significantly influences the toxicological properties of each congener. nih.govcdc.gov While a direct comparative toxicological assessment of 3,4,5-Tribromobiphenyl with other PBBs is limited by the lack of data on this specific compound, some general principles of PBB toxicology can be applied.

The toxicity of certain PBB congeners is related to their ability to bind to the aryl hydrocarbon receptor (AhR). nih.gov Congeners that can adopt a planar configuration, similar to dioxins, tend to be more potent activators of the AhR and, consequently, more toxic. The substitution pattern of bromine atoms, particularly in the ortho positions, affects the planarity of the molecule. nih.gov

Transformation products of PBBs, which can be formed through metabolic processes or environmental degradation, can also exhibit significant toxicity. mdpi.comnih.gov In some cases, these transformation products may be more toxic than the parent PBB compound. nih.gov For example, hydroxylated metabolites of PBBs have been a focus of toxicological research. mdpi.comnih.gov Studies on zebrafish have indicated that the hydroxylated transformation product of 3,3′,5,5′-tetrabromobiphenyl (BB-80) may be more developmentally toxic than the parent compound. mdpi.comnih.gov

Combustion of materials containing PBBs can also lead to the formation of other toxic byproducts, which may pose additional health risks. nih.gov Therefore, a comprehensive toxicological assessment must consider not only the parent PBB congeners but also their various transformation and degradation products.

The following table provides a general comparison of the toxicological properties of different PBB congeners based on available literature.

PBB CongenerKey Toxicological FindingsReference
3,3',4,4',5,5'-HexabromobiphenylHepatotoxic, induces hepatic microsomal enzymes, tumor promoter at toxic doses. nih.gov
3,3',4,4'-TetrabromobiphenylPotent inducer of aryl hydrocarbon hydroxylase (AHH), causes liver enlargement and thymic atrophy in rats. nih.gov
2,2',5,5'-TetrabromobiphenylWeak phenobarbital-type inducer of cytochrome P-450, did not elicit observed toxic effects at the same dose as 3,3',4,4'-TBB. nih.gov
3,3',5,5'-Tetrabromobiphenyl (BB-80)Inhibits embryonic development in zebrafish. mdpi.comnih.gov
OH-BB-80 (Hydroxylated metabolite of BB-80)Potentially more developmentally toxic than the parent compound in zebrafish. mdpi.comnih.gov

Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar in Tribromobiphenyl Research

Derivation of Structure-Toxicity Relationships for Brominated Biphenyls

The toxicity of brominated biphenyls is highly dependent on the congener's specific structure. A key finding from SAR studies is that the relationship between structure and toxicity is not linear with the degree of bromination; instead, the substitution pattern is a primary determinant.

Polybrominated biphenyls (PBBs) are categorized based on their mechanism of toxicity, which is largely inferred from their structural similarity to other well-studied halogenated aromatic hydrocarbons like polychlorinated biphenyls (PCBs) and dioxins. The most potent congeners are those that can assume a planar or coplanar conformation, meaning the two phenyl rings can rotate to lie in the same plane. This planarity is a crucial requirement for binding to the Aryl Hydrocarbon (Ah) receptor, a key step in mediating a cascade of toxic "dioxin-like" effects. nih.govwou.edu

Structural features that promote this planarity and, consequently, higher toxicity include:

Absence of Ortho-Substituents: Bromine atoms at the ortho-positions (2, 2', 6, 6') create steric hindrance, forcing the phenyl rings to twist out of plane. Congeners lacking ortho-bromines are more likely to be coplanar. nih.gov

Presence of Lateral Substituents: Bromine atoms in the meta- (3, 3', 5, 5') and para- (4, 4') positions in both rings are necessary for high-affinity binding to the Ah receptor. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Model Development for Predicting Biological Activities

QSAR models build upon SAR principles by creating mathematical equations that correlate a compound's structural or physicochemical properties with its biological activity. longdom.orgnih.gov These models are invaluable for predicting the toxicity of the many PBB congeners for which experimental data is lacking.

Three-dimensional QSAR (3D-QSAR) methods consider the three-dimensional properties of molecules to explain their biological activities. samipubco.com Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used. These models place molecules in a 3D grid and calculate steric and electrostatic fields around them. The variations in these fields are then correlated with biological activity, such as binding affinity to a receptor. nih.govresearchgate.net

For halogenated aromatic hydrocarbons, 3D-QSAR models have been successfully developed to predict toxicity endpoints related to Ah receptor binding. nih.govnih.gov These models have shown that:

Electrostatic fields are a major factor influencing the relative binding affinity to the Ah receptor. nih.gov

Steric effects , particularly from ortho- and meta-substitutions, have a significant impact on binding affinities. nih.gov

By analyzing the graphical output of these models (contour maps), researchers can visualize which structural regions positively or negatively contribute to toxicity, aiding in the understanding of congener-specific effects. samipubco.com

Table 1: Overview of 3D-QSAR Models in Halogenated Biphenyl (B1667301) Research

Model Type Principle Key Descriptors Application to Brominated Biphenyls
CoMFA Correlates biological activity with the molecule's steric and electrostatic fields calculated on a 3D grid. Steric Fields, Electrostatic Fields Predicts Ah receptor binding affinity and related dioxin-like toxicity. nih.gov

| CoMSIA | Similar to CoMFA but uses additional descriptor fields, providing a more detailed analysis of molecular properties. | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor Fields | Offers a more nuanced prediction of receptor binding and toxicity by considering a wider range of intermolecular interactions. researchgate.netnih.gov |

Hologram QSAR (HQSAR) is a 2D-QSAR technique that does not require molecular alignment or 3D structures. semanticscholar.orgmdpi.com Instead, it generates a "molecular hologram" for each compound, which is a fingerprint encoding all possible molecular fragments of a defined size. nih.gov The frequencies of these fragments are then correlated with biological activity using statistical methods like Partial Least Squares (PLS). semanticscholar.orgresearchgate.net

The main advantages of HQSAR are its speed and the removal of the subjective step of molecular alignment, which is often a challenge in 3D-QSAR. nih.gov HQSAR can be used to generate predictive models for various properties and has been applied to polychlorinated biphenyls to predict their physicochemical properties, which are in turn related to their environmental fate and toxicity. researchgate.net The model's output can also be visualized to show which atomic fragments contribute positively or negatively to the activity, providing valuable SAR insights. nih.gov

A novel extension of 3D-QSAR is the three-dimensional quantitative structure-double-activities relationship (3D-QSA2R) model. pjoes.compjoes.com This approach is designed for persistent organic pollutants like PBBs, which possess multiple environmentally relevant properties, such as the ability for long-range atmospheric transport and biotoxicity. Traditional QSAR models typically focus on a single endpoint. pjoes.com

The 3D-QSA2R model addresses this by combining two different activities into a single, comprehensive value (Z). pjoes.com For instance, parameters characterizing long-range migration ability can be mathematically combined with a biotoxicity metric. This composite value is then used to build a 3D-QSAR model, allowing for the simultaneous optimization or prediction of multiple environmental behaviors based on molecular structure. pjoes.compjoes.com This integrated approach is particularly useful for designing greener chemicals by modifying structures to reduce both persistence and toxicity concurrently. pjoes.com

Structure-Induction Relationships for Enzyme Activation (e.g., Aryl Hydrocarbon Hydroxylase)

One of the most well-studied biological effects of PBBs is the induction of drug-metabolizing enzymes. umich.edu PBBs can be classified into two main groups of inducers based on their structure. nih.gov

3-Methylcholanthrene (3-MC) or Dioxin-type Inducers: These are the coplanar congeners that bind to the Ah receptor. This binding leads to the translocation of the receptor complex to the nucleus, where it activates the transcription of a battery of genes, including cytochrome P450 1A1 (CYP1A1). researchgate.net Aryl hydrocarbon hydroxylase (AHH) activity is a classic indicator of CYP1A1 induction. The structural requirements for this type of induction are strict: the presence of lateral (meta, para) halogens and an absence of ortho halogens to allow for a planar conformation. nih.gov

Phenobarbital-type Inducers: Many non-coplanar PBBs, particularly those with ortho-substitutions, are inducers of a different set of enzymes, such as those in the CYP2B family. The structure-activity relationship for this type of induction is less clearly defined than for the Ah-receptor-mediated mechanism. nih.gov

Influence of Bromine Position and Degree of Bromination on SAR and QSAR Outcomes

The position and number of bromine atoms are the ultimate determinants of a congener's biological activity and are thus the foundational variables in any SAR or QSAR model.

Influence of Bromine Position: As established, the distinction between ortho, meta, and para positions is paramount.

Ortho-substitution generally decreases dioxin-like toxicity by preventing the molecule from achieving a planar conformation, thereby reducing its affinity for the Ah receptor. nih.govnih.gov

Meta- and Para-substitution are required for high-affinity Ah receptor binding and potent induction of AHH activity. nih.gov Congeners with bromines at the 3, 4, 5, 3', 4', and 5' positions are the most potent dioxin-like compounds.

Influence of Degree of Bromination: The total number of bromine atoms (from 1 to 10) also plays a role, though it is often secondary to the substitution pattern for specific mechanisms like Ah receptor binding.

Increasing bromination generally leads to higher lipophilicity and greater environmental persistence.

Lower brominated congeners may be more susceptible to metabolic degradation. nih.gov

For a given substitution pattern (e.g., non-ortho), increasing the number of lateral bromine atoms (e.g., from tetrachloro- to pentachloro- to hexachlorobiphenyl) can increase the affinity for the Ah receptor and associated toxic potency up to a certain point. wou.edu

QSAR models quantitatively capture these influences. For example, in 3D-QSAR models, the steric bulk of ortho-bromines would be modeled as an unfavorable feature for Ah receptor binding, while the electrostatic properties of lateral bromines would be shown as favorable. nih.gov The interplay between the number and position of bromines creates the wide spectrum of potencies observed across the 209 possible PBB congeners.

Table 2: Chemical Compounds Mentioned

Compound Name
3,4,5-Tribromobiphenyl
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD)
3,3',4,4',5-Pentabromobiphenyl
3,3',4,4',5,5'-Hexabromobiphenyl
3-Methylcholanthrene

Regulatory Framework, Risk Assessment, and Future Research Directions

Current Regulatory Status and Research Initiatives by National and International Agencies (e.g., EPA, NIEHS, WHO)

The specific regulatory status of 3,4,5-Tribromobiphenyl is not individually detailed by major national and international agencies. Instead, it falls under the broader category of polybrominated biphenyls (PBBs), which have been subject to significant regulatory action due to their persistent, bioaccumulative, and toxic properties.

The U.S. Environmental Protection Agency (EPA) has not classified PBBs as a whole for carcinogenicity. However, research and regulation of related compounds and the broader class of brominated flame retardants are ongoing. The EPA's Integrated Risk Information System (IRIS) is a key resource for assessing the health effects of environmental contaminants, though a specific assessment for this compound is not available.

The National Institute of Environmental Health Sciences (NIEHS) , through the National Toxicology Program (NTP), has conducted studies on PBB mixtures. The NTP has concluded that PBBs are reasonably anticipated to be human carcinogens based on sufficient evidence from animal studies. epa.govnih.gov Research initiatives often focus on understanding the health effects of PBBs, particularly following historical contamination events, such as the one in Michigan in 1973. emory.eduumich.edurepec.org This long-term research provides valuable data on the multigenerational health impacts of PBB exposure. emory.eduumich.edu

The World Health Organization (WHO) , through the International Programme on Chemical Safety (IPCS), has published an Environmental Health Criteria document for PBBs (EHC 152). who.intun.orgwho.int This document provides a comprehensive assessment of the risks PBBs pose to human health and the environment. The International Agency for Research on Cancer (IARC), a part of the WHO, has classified PBBs as "probably carcinogenic to humans" (Group 2A). epa.gov The WHO recommends that human and environmental exposure to PBBs should be avoided due to their high persistence, bioaccumulation potential, and adverse effects at low levels of long-term exposure. inchem.org

Comprehensive Risk Evaluation Methodologies (e.g., TOPKAT Model)

Comprehensive risk evaluation of chemical compounds like this compound often employs computational toxicology models to predict toxicity and support regulatory decision-making, especially when experimental data is limited. One such methodology is the Toxicity Prediction by Komputer Assisted Technology (TOPKAT) model.

While specific applications of the TOPKAT model to this compound are not publicly documented, such predictive models are crucial for assessing the potential hazards of PBB congeners. These models utilize quantitative structure-activity relationships (QSARs) to predict various toxicological endpoints, including carcinogenicity, mutagenicity, and developmental toxicity, based on the chemical's structure. inotiv.comtoxicology.org

Predictive toxicology plays a significant role in the initial stages of risk assessment by prioritizing chemicals for further testing and filling data gaps. nih.gov These computational tools are part of a broader shift towards alternative testing methods to reduce reliance on animal testing. nih.gov For PBBs, QSAR models can help elucidate the relationship between the number and position of bromine atoms and the compound's toxicity. nus.edu.sgosti.govb-pompilidotoxin.com The use of complementary models, such as expert rule-based and statistical-based systems, is often recommended to increase the reliability of the predictions. toxicology.org

Design Principles for Environmentally Benign Polybrominated Biphenyl (B1667301) Substitutes

The search for safer alternatives to PBBs is guided by the principles of green chemistry, which aim to design chemicals with reduced toxicity and environmental persistence. healthandenvironment.org The history of flame retardants has been marked by "regrettable replacements," where a banned chemical is substituted with another that is later found to have similar or different adverse effects. ncceh.ca This highlights the need for a holistic approach to designing safer substitutes.

Key design principles for environmentally benign PBB substitutes include:

Reduced Persistence and Bioaccumulation: Designing molecules that are more susceptible to biodegradation and have lower octanol-water partition coefficients (logP) can prevent their accumulation in the environment and living organisms.

Lower Toxicity: Structure-activity relationship studies can inform the design of molecules that are less likely to interact with biological targets and cause adverse health effects. This may involve avoiding specific structural motifs associated with toxicity.

Intrinsic Fire Resistance: An alternative approach is to develop polymers that are inherently flame-resistant, reducing or eliminating the need for additive flame retardants.

Non-Chemical Alternatives: Exploring non-chemical solutions for fire safety, such as the use of barrier technologies or changes in product design, can avoid the introduction of potentially harmful chemicals into the environment. ncceh.ca

The ultimate goal is a transition to safer chemicals and materials that fulfill their function without posing a risk to human health or the environment. uml.edu

Identification of Data Gaps and Future Toxicological Testing Priorities

Despite the general understanding of the risks associated with PBBs, significant data gaps remain, particularly for individual congeners like this compound. Future toxicological testing should be prioritized to fill these gaps and improve risk assessments.

Identified Data Gaps:

Congener-Specific Toxicity Data: There is a lack of comprehensive toxicological data for many individual PBB congeners. Most studies have focused on commercial mixtures, making it difficult to assess the specific risks of compounds like this compound.

Reproductive and Developmental Effects: While some studies have indicated reproductive and developmental effects of PBBs, more research is needed to fully understand the mechanisms and establish dose-response relationships for specific congeners. inchem.org

Toxicokinetics: More information is needed on the absorption, distribution, metabolism, and excretion (ADME) of individual PBB congeners to better understand their bioavailability and potential for bioaccumulation. inchem.org

Environmental Fate: Data on the environmental fate and transport of individual tribromobiphenyls is limited, hindering accurate exposure assessments. cdc.gov

Future Toxicological Testing Priorities:

In Vitro High-Throughput Screening: Utilize high-throughput screening assays to rapidly assess the biological activity of a wide range of PBB congeners and prioritize them for further in-depth testing.

Long-Term, Low-Dose Studies: Conduct long-term animal studies at low, environmentally relevant doses to evaluate the chronic health effects, including carcinogenicity and reproductive toxicity, of specific congeners. inchem.org

Mechanistic Studies: Investigate the molecular mechanisms of PBB toxicity, including their effects on endocrine signaling and other biological pathways. researchgate.net

Bioavailability and Metabolism Studies: Conduct studies to determine the bioavailability and metabolic fate of individual congeners to improve the accuracy of risk assessments.

Emerging Brominated Flame Retardants and Their Environmental Impact Assessment

In response to the regulation of legacy BFRs like PBBs, a new generation of "emerging" or "novel" brominated flame retardants has been introduced into the market. However, there is growing concern that some of these replacements may also pose risks to human health and the environment.

Limited information is available on the environmental fate and persistence of many of these newer compounds. nih.gov Studies have begun to detect emerging BFRs in various environmental compartments, indicating their potential for persistence and long-range transport.

The environmental impact assessment of these emerging BFRs is crucial to avoid regrettable substitutions. This assessment should include:

Persistence and Bioaccumulation Potential: Evaluating the resistance of these compounds to degradation and their tendency to accumulate in food webs.

Toxicity Profiling: Conducting comprehensive toxicological studies to identify potential health hazards.

Environmental Monitoring: Establishing monitoring programs to track the levels of emerging BFRs in the environment and human populations.

Some alternatives to brominated flame retardants include organophosphorus compounds, inorganic flame retardants like aluminum hydroxide, and nitrogen-based flame retardants. uml.edupops.int A thorough evaluation of these alternatives is necessary to ensure they are indeed safer options. pops.int

Interdisciplinary Research Needs for Comprehensive Understanding and Mitigation

The complex challenges posed by persistent organic pollutants like this compound require a collaborative, interdisciplinary research approach. The historical PBB contamination incident in Michigan serves as a powerful example of the long-term and multigenerational consequences of such environmental disasters and underscores the need for integrated research and community engagement. emory.eduumich.edurepec.orgnih.gov

Key Interdisciplinary Research Needs:

Environmental Science and Chemistry: To understand the environmental fate, transport, and transformation of PBBs and their substitutes.

Toxicology and Epidemiology: To investigate the health effects of exposure in both animal models and human populations, including long-term and multigenerational studies. emory.edu

Materials Science and Green Chemistry: To develop safer, environmentally benign alternatives to PBBs.

Social Sciences and Public Health: To examine the social, economic, and psychological impacts of contamination events on affected communities and to develop effective risk communication and mitigation strategies. The Michigan PBB Oral History Project highlights the critical role of community science and activism in understanding and addressing the impacts of environmental contamination. umich.edunih.gov

Policy and Regulatory Science: To translate scientific findings into effective policies that protect public health and the environment.

A comprehensive understanding of the risks associated with this compound and the development of effective mitigation strategies can only be achieved through the integration of knowledge and expertise from these diverse fields.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3,4,5-Tribromobiphenyl with high purity?

  • Methodology : The compound is typically synthesized via electrophilic bromination of biphenyl using bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃). Post-synthesis purification involves recrystallization or column chromatography to isolate the 3,4,5-isomer.
  • Key Data : Commercial standards (e.g., CAS 115245-08-4) are available for purity verification, with product codes such as N-17870-10MG .

Q. How can researchers characterize the structural identity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm substitution patterns via <sup>1</sup>H and <sup>13</sup>C NMR, comparing chemical shifts to reference data for brominated biphenyls.
  • Mass Spectrometry (MS) : Use electron ionization (EI-MS) to observe molecular ion peaks at m/z 390 (C₁₂H₇Br₃<sup>+</sup>).
  • Chromatography : Compare retention times with certified standards (e.g., 100 µg/mL in hexane solutions) using GC-MS or HPLC .

Q. What protocols are used for detecting this compound in environmental samples?

  • Workflow :

Extraction : Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) from matrices like soil or water.

Quantification : Calibrate using standard solutions (e.g., 35 µg/mL in isooctane) via GC-ECD or HPLC-UV, referencing CAS 115245-08-4 .

Q. What are the baseline toxicity profiles of this compound?

  • Assessment Methods :

  • In vitro assays : Use hepatic cell lines (e.g., HepG2) to measure cytotoxicity (IC₅₀) and endocrine disruption potential.
  • Ecotoxicology : Evaluate aquatic toxicity using Daphnia magna or algal growth inhibition tests. Compare data to structurally similar PBBs regulated under EU ROHS (e.g., AccuStandard references) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported degradation rates of this compound across studies?

  • Critical Analysis :

  • Matrix Effects : Variability in soil organic matter or microbial activity may alter degradation kinetics. Use isotopically labeled analogs (e.g., <sup>13</sup>C-3,4,5-Tribromobiphenyl) as internal controls.
  • Experimental Replication : Cross-validate results using standardized OECD guidelines for hydrolysis and photolysis studies .

Q. What challenges arise in chromatographic separation of this compound from co-eluting isomers?

  • Optimization Strategies :

  • Column Selection : Employ high-resolution GC columns (e.g., DB-5ms) or HPLC with C18 stationary phases.
  • Isomer-Specific Standards : Use certified reference materials (e.g., 2,4,6-Tribromobiphenyl, CAS 59080-33-0) to confirm retention times and avoid misidentification .

Q. How should experimental designs account for matrix interference in environmental persistence studies?

  • Best Practices :

  • Spike-and-Recovery Tests : Add known quantities of this compound to field samples (e.g., sediment) to assess extraction efficiency.
  • Quality Control : Include blanks and duplicates to monitor cross-contamination and reproducibility .

Q. What factors contribute to variability in bioaccumulation data for this compound across species?

  • Methodological Considerations :

  • Lipid Normalization : Express tissue concentrations relative to lipid content (e.g., mg/kg lipid weight).
  • Trophic Magnification : Assess biomagnification factors (BMFs) in food chains using stable isotope analysis (δ<sup>15</sup>N) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.